molecular formula C9H5Cl2NO B1365662 2,5-dichloro-1H-indole-3-carbaldehyde CAS No. 535924-87-9

2,5-dichloro-1H-indole-3-carbaldehyde

Cat. No. B1365662
M. Wt: 214.04 g/mol
InChI Key: VMHFOBKXMFUJCV-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Gold-Catalyzed Cycloisomerizations : A method using gold(I)-catalyzed cycloisomerization for preparing 1H-indole-2-carbaldehydes is reported. This process is efficient for a variety of substrates, suggesting potential applications in synthesizing related compounds (Kothandaraman et al., 2011).
  • Green & Sustainable Nanocatalysed Route : The synthesis of indole-3-carbaldehydes via Knoevenagel condensation in a green and sustainable manner, using ZnO nanoparticles and a solvent-free grindstone method, indicates its broad applications in organic synthesis and potential environmental benefits (Madan, 2020).

Biological and Pharmacological Activity

  • Synthesis and Anticonvulsant Activity : Research on the synthesis of novel indole derivatives from 2-phenyl-1H-indole-3-carbaldehyde, which exhibit anti-convulsant and anti-microbial activities, points to possible therapeutic applications (Gautam et al., 2021).
  • Experimental Spectroscopic, Computational, and Molecular Docking Investigations : Detailed investigation of 1H-Indole-3-Carbaldehyde through spectroscopic and computational methods, including molecular docking with different receptors, underscores its significance in drug discovery and molecular studies (Fatima et al., 2022).

Material Science and Catalysis

  • One-Step Synthesis of Heterocyclic Compounds : A copper-catalyzed cascade reaction for synthesizing 2-amino-5H-pyrimido[5,4-b]indoles demonstrates the utility of indole carbaldehydes in creating complex heterocycles, important in materials science (Biswas & Batra, 2012).
  • Reactions for New Heterocyclic Compounds : The formation of triazolo(thiadiazepino)indoles from 1-alkyl-2-chloro-1H-indole-3-carbaldehydes highlights its role in creating new heterocyclic compounds, relevant in materials and chemical research (Vikrishchuk et al., 2019).

Safety And Hazards

The safety and hazards of 2,5-dichloro-1H-indole-3-carbaldehyde are not specified in the retrieved documents. However, it’s always important to handle chemical substances with care, following safety guidelines and using appropriate personal protective equipment6.


properties

IUPAC Name

2,5-dichloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-1-2-8-6(3-5)7(4-13)9(11)12-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHFOBKXMFUJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402322
Record name 2,5-dichloro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-1H-indole-3-carbaldehyde

CAS RN

535924-87-9
Record name 2,5-dichloro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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